4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16278944
InChI: InChI=1S/C23H24N2O2S2/c1-3-17-9-11-18(12-10-17)15-20-22(27)25(23(28)29-20)13-5-8-21(26)24-19-7-4-6-16(2)14-19/h4,6-7,9-12,14-15H,3,5,8,13H2,1-2H3,(H,24,26)/b20-15-
SMILES:
Molecular Formula: C23H24N2O2S2
Molecular Weight: 424.6 g/mol

4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide

CAS No.:

Cat. No.: VC16278944

Molecular Formula: C23H24N2O2S2

Molecular Weight: 424.6 g/mol

* For research use only. Not for human or veterinary use.

4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide -

Specification

Molecular Formula C23H24N2O2S2
Molecular Weight 424.6 g/mol
IUPAC Name 4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide
Standard InChI InChI=1S/C23H24N2O2S2/c1-3-17-9-11-18(12-10-17)15-20-22(27)25(23(28)29-20)13-5-8-21(26)24-19-7-4-6-16(2)14-19/h4,6-7,9-12,14-15H,3,5,8,13H2,1-2H3,(H,24,26)/b20-15-
Standard InChI Key PBWBIJJMPBFZJD-HKWRFOASSA-N
Isomeric SMILES CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC(=C3)C
Canonical SMILES CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC(=C3)C

Introduction

Structural Analysis

Molecular Architecture

The compound’s IUPAC name reflects its intricate structure:

  • Core: A 1,3-thiazolidin-3-yl ring with 4-oxo and 2-thioxo substituents.

  • Benzylidene group: A (5Z)-5-(4-ethylbenzylidene) moiety, indicating a Z-configuration double bond between the thiazolidinone core and the 4-ethylphenyl group.

  • Side chain: A butanamide linker connected to an N-(3-methylphenyl) group.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₂₂H₂₃N₃O₂S₂
Molecular weight424.6 g/mol
PubChem CID1420240
Stereochemistry(5Z) configuration
SynonymsSTK532724, AKOS002213664

The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which enhances interactions with biological targets like enzymes or DNA .

Synthesis and Preparation

Synthetic Pathways

While no explicit synthesis for this compound is documented, analogous thiazolidinones are typically synthesized via:

  • Knoevenagel condensation: Reaction of a thiazolidinone precursor with a 4-ethylbenzaldehyde derivative to form the benzylidene group .

  • Amidation: Coupling of the thiazolidinone intermediate with 4-chloro-N-(3-methylphenyl)butanamide (CAS: 73863-44-2) under basic conditions.

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/Conditions
1Formation of thiazolidinoneThiourea, chloroacetic acid
2Knoevenagel condensation4-Ethylbenzaldehyde, piperidine
3Side-chain amidation4-Chlorobutanamide, DCC/DMAP

The final product’s purity depends on recrystallization using ethanol-water mixtures.

Biological Activities

Inferred Pharmacological Properties

Thiazolidinones are renowned for their broad bioactivity:

  • Anticancer potential: Thiazolidin-4-one derivatives inhibit topoisomerases and induce apoptosis in cancer cells . The 4-ethylbenzylidene group may enhance DNA intercalation, while the thioxo moiety could chelate metal ions in catalytic enzyme sites .

  • Antimicrobial effects: Structural analogs exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli .

  • Enzyme inhibition: The thioxo group likely participates in covalent binding to cysteine residues in enzymes like aldose reductase .

Structure-Activity Relationships (SAR)

Critical Substituents

  • Benzylidene group (4-ethyl): Enhances lipophilicity, improving membrane permeability. Ethyl substitution reduces steric hindrance compared to bulkier groups .

  • Thioxo moiety: Increases electrophilicity, facilitating interactions with nucleophilic residues in target proteins .

  • N-(3-methylphenyl)butanamide: The methyl group ortho to the amide may stabilize aromatic stacking interactions in enzyme pockets.

Table 3: SAR Trends in Thiazolidinones

SubstituentEffect on ActivityReference
Electron-withdrawing groups↑ Enzyme inhibition
Z-configuration↑ DNA binding affinity
Aliphatic side chains↑ Solubility, ↓ cytotoxicity

Applications and Future Directions

Research Priorities

  • In vivo pharmacokinetics: Evaluate oral bioavailability and metabolic stability.

  • Target identification: Proteomic screens to identify binding partners (e.g., HDACs or MAP kinases) .

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